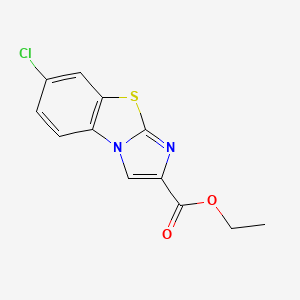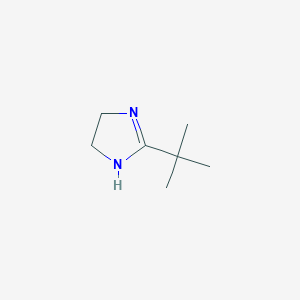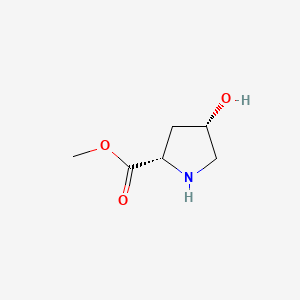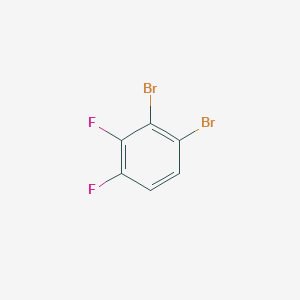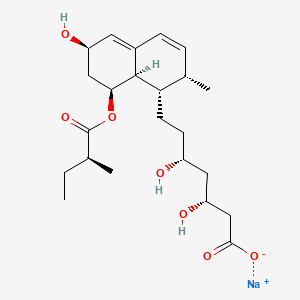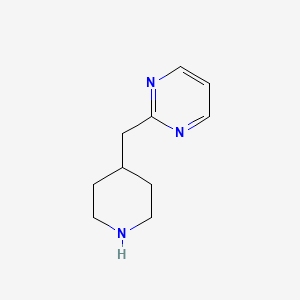
3-(3-Bromophenyl)-1,1-diethylurea
概要
説明
Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the compound’s structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions required for each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties, such as its melting point, boiling point, and solubility, as well as its chemical properties, such as its reactivity and stability .科学的研究の応用
Synthesis and Characterization
- A study by Liao et al. (2022) focused on the synthesis and characterization of a similar compound, using spectroscopic methods like NMR, HRMS, and FT-IR. They optimized the crystal structure using density functional theory (DFT) and compared it with the structure determined by X-ray single-crystal diffraction (Liao et al., 2022).
Molecular Structure Analysis
- The molecular structure of compounds like 3-(3-Bromophenyl)-1,1-diethylurea can be elucidated through spectroscopic techniques. For example, the research by Kang et al. (2015) on metobromuron, a phenylurea herbicide, used N-H and C-H bonds to form chains in the crystal structure, highlighting the importance of these interactions in the molecular architecture (Kang et al., 2015).
Crystallography and Reactivity Studies
- Research by Potkin et al. (2007) investigated reactions of bromophenyl compounds with nucleophilic reagents, demonstrating the chemical reactivity and potential applications of such compounds in organic synthesis (Potkin et al., 2007).
Supramolecular Self-Assembly
- Studies by Świergiel and Jadżyn (2016) have explored the formation of supramolecular structures in diethylureas, which is relevant for understanding how 3-(3-Bromophenyl)-1,1-diethylurea might behave in different environments (Świergiel & Jadżyn, 2016).
Organocatalysis
- Zhao et al. (2018) demonstrated the use of a simple 1,3-diethylurea in catalyzing arylations of unactivated aromatic C-H bonds, indicating the potential of similar compounds in organocatalytic applications (Zhao et al., 2018).
Molecular Docking and Drug Development
- Menon et al. (2018) synthesized and characterized a novel thiourea derivative, including docking studies for potential drug development applications. This highlights the role of similar compounds in pharmaceutical research (Menon et al., 2018).
Antimicrobial and Antifungal Activities
- Tahir et al. (2015) and Buchta et al. (2004) investigated the DNA-binding studies, biological activities, and antifungal effects of thiourea derivatives, showing the potential of bromophenyl compounds in medicinal chemistry (Tahir et al., 2015); (Buchta et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-bromophenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGNBNUDGGWLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1,1-diethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Methylthio)phenyl]piperazine](/img/structure/B3155698.png)
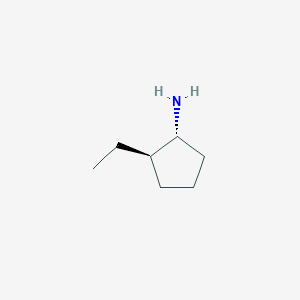



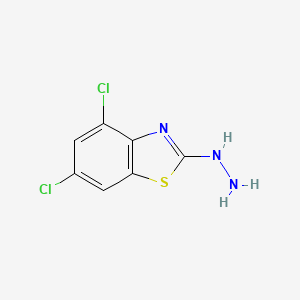
![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)
